1-Hydroxypyrene 1-Hydroxypyrene 1-Hydroxypyrene is a member of pyrenes.
Brand Name: Vulcanchem
CAS No.: 5315-79-7
VCID: VC20760151
InChI: InChI=1S/C16H10O/c17-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9,17H
SMILES: C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)O
Molecular Formula: C16H10O
Molecular Weight: 218.25 g/mol

1-Hydroxypyrene

CAS No.: 5315-79-7

Cat. No.: VC20760151

Molecular Formula: C16H10O

Molecular Weight: 218.25 g/mol

* For research use only. Not for human or veterinary use.

1-Hydroxypyrene - 5315-79-7

Specification

CAS No. 5315-79-7
Molecular Formula C16H10O
Molecular Weight 218.25 g/mol
IUPAC Name pyren-1-ol
Standard InChI InChI=1S/C16H10O/c17-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9,17H
Standard InChI Key BIJNHUAPTJVVNQ-UHFFFAOYSA-N
SMILES C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)O
Canonical SMILES C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)O
Melting Point 180 °C

Introduction

1-Hydroxypyrene (C₁₆H₁₀O) is a polycyclic aromatic hydrocarbon (PAH) metabolite with significant industrial and biomedical relevance. It serves as a critical intermediate in advanced materials and a biomarker for PAH exposure. Below is a comprehensive analysis of its properties, synthesis, applications, and research findings.

Synthesis Methods

The patented preparation method for high-purity (>99.9%) 1-hydroxypyrene involves:

  • Reaction: 1-alkoxy pyrene, alkyl mercaptan, and a strong base in N-methyl pyrrolidone solvent at 50–120°C .

  • Purification: Solvent recovery, acid precipitation, and organic solvent recrystallization .

Comparison of Synthesis Approaches

MethodTemperature (°C)Purity (%)Yield (%)Limitations
Traditional Hydrolysis120–150<9960–70High energy, low yield
Patented Alkoxy Pyrene50–120>99.985–90Lower cost, scalable

This method avoids high-temperature reflux and reduces impurities, meeting electronic-grade material requirements .

Applications

Industrial Uses

  • OLEDs and Solar Cells: Serves as a precursor for luminescent materials due to its stability and electronic properties .

  • COPNA Resins: Enhances thermal resistance in polymer composites .

Biomedical Use

  • PAH Exposure Biomarker: Urinary 1-hydroxypyrene correlates with occupational PAH exposure (e.g., petrochemical workers, firefighters) .

    • Half-life: 18–20 hours in urine .

    • Thresholds:

      • General Population: 0.24 µmol/mol creatinine (non-smokers), 0.76 µmol/mol creatinine (smokers) .

      • Occupational Safety: 2.3–4.9 µmol/mol creatinine, depending on industry .

Research Findings

Environmental and Occupational Exposure

A meta-analysis of 132 studies revealed:

PopulationSample SizeMedian 1-HP (µmol/mol creatinine)Key Insight
General (Children)7,0000.12–0.35Higher urban vs. rural
Petrochemical Workers1,2003.8–5.2Elevated DNA adduct levels
Asphalt Workers4504.5–6.1Link to respiratory issues

Health Implications

  • Associated with genotoxic effects at >1.4 µmol/mol creatinine .

  • Elevated levels in smokers correlate with lung cancer risk (OR: 1.8–2.4) .

Regulatory Guidelines

The benchmark guideline for safe exposure includes:

  • No-Effect Level: <1.4 µmol/mol creatinine .

  • Occupational Limit: Aligns with airborne PAH concentrations of 0.2–0.3 mg/m³ .

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